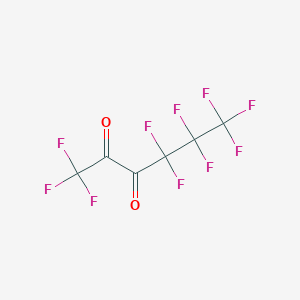![molecular formula C10H10N2OS B14438989 4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol CAS No. 80200-19-7](/img/structure/B14438989.png)
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol is a heterocyclic compound that features a pyrazole ring bonded to a phenol group through a sulfanyl (thioether) linkage. This compound is part of a broader class of sulfur-containing pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol typically involves the reaction of a pyrazole derivative with a phenol derivative under specific conditions. One common method is the nucleophilic substitution reaction where a pyrazole derivative reacts with a phenol derivative in the presence of a base . The reaction conditions often include solvents like acetonitrile and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol or pyrazole rings .
Aplicaciones Científicas De Investigación
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfur-containing pyrazoles such as:
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole .
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole .
Uniqueness
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol is unique due to its specific combination of a pyrazole ring, a phenol group, and a sulfanyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
80200-19-7 |
|---|---|
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
4-(pyrazol-1-ylmethylsulfanyl)phenol |
InChI |
InChI=1S/C10H10N2OS/c13-9-2-4-10(5-3-9)14-8-12-7-1-6-11-12/h1-7,13H,8H2 |
Clave InChI |
BCGJXVIMGUEHJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CSC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
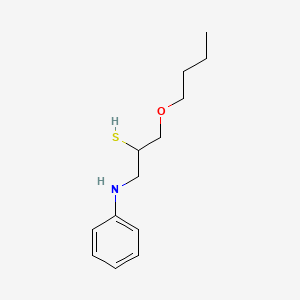
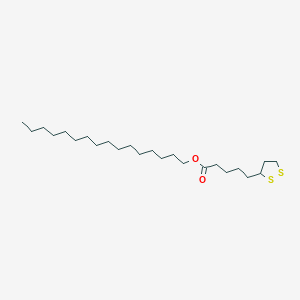
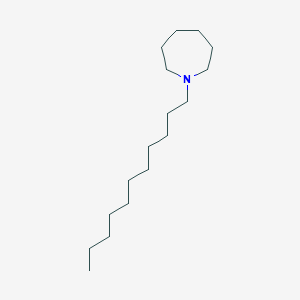
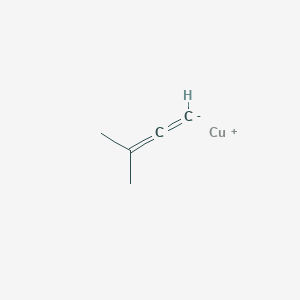
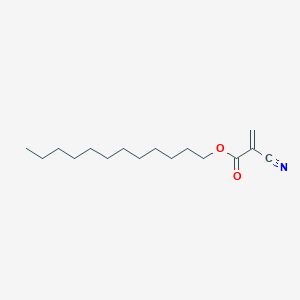
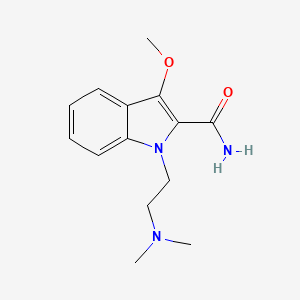
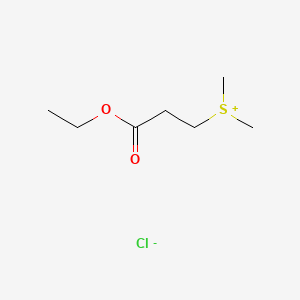
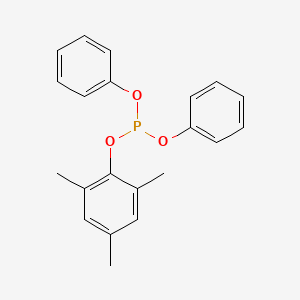
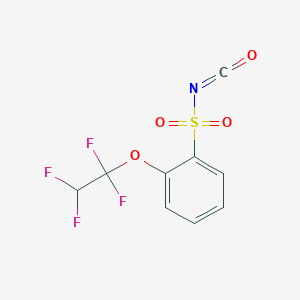

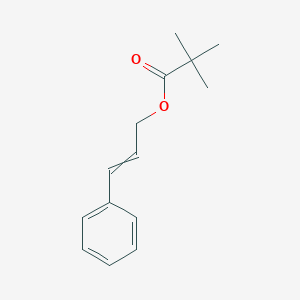
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
